molecular formula C18H15N3O3S B2871669 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide CAS No. 379254-45-2

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide

Cat. No.: B2871669
CAS No.: 379254-45-2
M. Wt: 353.4
InChI Key: ZAQRAQVNCROGOL-UHFFFAOYSA-N
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Description

This compound features a naphtho[1,8-cd]isothiazole ring system with a 1,1-dioxide modification, a methylene bridge (-CH2-), and a benzohydrazide (-CONHNH2) group. Its unique structure combines aromaticity, sulfonamide-like properties (from the isothiazole dioxide), and hydrazide functionality, making it a candidate for diverse biological applications.

Properties

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-20-18(22)14-9-7-12(8-10-14)11-21-15-5-1-3-13-4-2-6-16(17(13)15)25(21,23)24/h1-10H,11,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRAQVNCROGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide typically involves multi-step organic reactionsThe final step involves the coupling of the benzohydrazide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while reduction may yield more reduced forms of the compound .

Scientific Research Applications

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Phthalazinone-Benzohydrazide Derivatives ()

Compounds B2–B5 share the benzohydrazide core but differ in substituents and heterocyclic attachments:

Compound Molecular Formula Molecular Weight Substituents Key Features
B2 C19H19FN4O2 355.16 Propyl hydrazide, phthalazinone Fluorine at benzyl position
B3 C20H21FN4O2 369.17 Butyl hydrazide, phthalazinone Increased alkyl chain length
Target Compound C19H15N3O3S 365.08* Naphthoisothiazole dioxide Sulfone group enhances electronegativity

*Molecular weight estimated based on structure.

Comparison :

  • Alkyl chain variations in B2–B5 influence lipophilicity, which affects membrane permeability and bioavailability .

Halogenated Benzimidazole-Benzohydrazides ()

Compounds such as 6c and 6h-j () and derivatives from and incorporate halogen substituents and benzimidazole rings:

Compound IC50 (µM) Substituents Biological Activity
6c 7.82–21.48 Halogens, benzimidazole Cytotoxic against cancer cells
Target Compound N/A Naphthoisothiazole dioxide Unknown (discontinued)

Comparison :

  • Halogenation in benzimidazole analogs enhances cytotoxicity by improving DNA intercalation or kinase inhibition .
  • The target compound’s naphthoisothiazole dioxide may offer unique electronic effects but lacks direct activity data.

N′-Benzylidene Benzohydrazides ()

These derivatives feature Schiff base linkages (e.g., 5 , 14 in ) and show urease inhibition and antioxidant activity:

Compound Substituents Urease Inhibition IC50 (µM) Antioxidant Activity (DPPH/FRAP)
5 () 2-hydroxy-3-methoxybenzylidene Not reported Not reported
14 () 4-(dimethylamino)benzylidene Not reported Not reported
6i () 3,4-dihydroxybenzylidene N/A Significant (DPPH IC50 ~15 µM)

Comparison :

  • The target compound lacks the Schiff base moiety, which is critical for metal chelation in antioxidant and enzyme inhibition activities .
  • Its naphthoisothiazole dioxide group may confer alternative reactivity, such as sulfone-mediated enzyme interactions.

Oxadiazole-Benzohydrazide Hybrids ()

Compounds like 6a-i () are cyclized into 1,3,4-oxadiazoles, enhancing antioxidant capacity:

Compound Substituents Antioxidant Activity (FRAP, µM Fe²⁺/g)
6h 4-methoxyphenyl 320 ± 12
6i 3,4-dihydroxyphenyl 480 ± 18
Target Compound Naphthoisothiazole Unknown

Comparison :

  • Oxadiazole rings improve radical scavenging via conjugation and electron delocalization .
  • The target compound’s sulfone group may offer similar electron-withdrawing effects but requires validation.

Key Structural and Functional Differences

Feature Target Compound Analogs (e.g., B2, 6c, 6i)
Core Heterocycle Naphthoisothiazole 1,1-dioxide Phthalazinone, benzimidazole, oxadiazole
Functional Groups Sulfone, hydrazide Halogens, Schiff bases, alkyl chains
Bioactivity Evidence Limited (discontinued) Cytotoxic, antioxidant, urease inhibition
Lipophilicity Moderate (sulfone polarity) Variable (alkyl chains increase logP)

Biological Activity

4-((1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C18H15N3O3S
  • Molecular Weight : 353.40 g/mol
  • CAS Number : 379254-45-2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isothiazole Core : The starting materials are subjected to reactions that yield the isothiazole structure.
  • Hydrazone Formation : The compound is then reacted with hydrazine derivatives to form the benzohydrazide moiety.

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis4 µM
Staphylococcus aureus≤0.49 - 3.9 µM
Candida glabrata≤0.49 - 3.9 µM

The presence of specific substituents on the benzohydrazide structure can enhance its efficacy against these pathogens .

Anticancer Activity

Studies have shown that compounds related to benzohydrazides can induce cytotoxic effects in various cancer cell lines. For instance, some derivatives demonstrated selective inhibition of cancer cell proliferation without significant toxicity to normal cells .

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various hydrazone derivatives against Mycobacterium tuberculosis. Among them, a derivative closely related to our compound exhibited an MIC of 4 µM, highlighting its potential as a lead compound for further drug development .

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity against HepG2 and MonoMac6 cell lines, certain derivatives showed promising results with minimal cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for further investigations .

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